

In-Depth Technical Guide: 5-Hydrazinyl-2-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Hydrazinyl-2-methoxypyridine**

Cat. No.: **B067139**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

CAS Number: 160664-95-9

Chemical Name: **5-Hydrazinyl-2-methoxypyridine**

Synonyms: (6-methoxypyridin-3-yl)hydrazine, 5-Hydrazino-2-methoxypyridine

Molecular Formula: C₆H₉N₃O

Structure:

Canonical SMILES: COC1=NC=C(NN)C=C1

This technical guide provides a comprehensive overview of **5-Hydrazinyl-2-methoxypyridine**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a general synthesis protocol, and its potential applications, particularly as a scaffold for the synthesis of bioactive molecules.

Quantitative Physicochemical Data

A summary of the key quantitative data for **5-Hydrazinyl-2-methoxypyridine** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	139.16 g/mol	--INVALID-LINK--
Melting Point	64 °C	--INVALID-LINK--
Boiling Point	284 °C (Predicted)	--INVALID-LINK--
Density	1.228 g/cm ³ (Predicted)	--INVALID-LINK--
pKa	4.60 ± 0.24 (Predicted)	--INVALID-LINK--

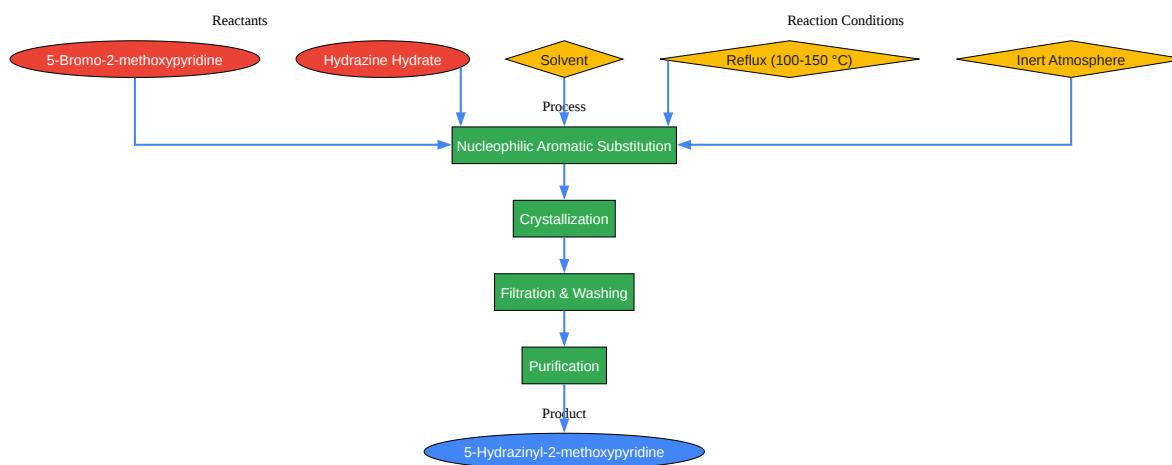
Experimental Protocols: Synthesis

The synthesis of **5-Hydrazinyl-2-methoxypyridine** typically involves the nucleophilic aromatic substitution of a suitable pyridine precursor with hydrazine hydrate. A general experimental protocol, based on methods for analogous 2-hydrazinopyridine derivatives, is outlined below.[\[1\]](#)

Reaction:

5-Bromo-2-methoxypyridine + Hydrazine hydrate → **5-Hydrazinyl-2-methoxypyridine** + Hydrobromic acid

Materials:


- 5-Bromo-2-methoxypyridine
- Hydrazine hydrate (80% solution in water)
- Solvent (e.g., N,N-dimethylpropanolamine, ethanol, or water)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-methoxypyridine and the chosen solvent.
- Purge the reaction vessel with an inert gas.

- Add an excess of hydrazine hydrate to the mixture. The molar ratio of hydrazine hydrate to the pyridine halide is typically between 1.5:1 and 1.8:1 to ensure complete reaction.[1]
- Heat the reaction mixture to reflux (typically between 100-150 °C) and maintain this temperature for several hours (e.g., 10 hours).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature to allow for crystallization of the product.
- Collect the solid product by vacuum filtration and wash it with water to remove any remaining salts and hydrazine hydrate.
- The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Logical Workflow for Synthesis:

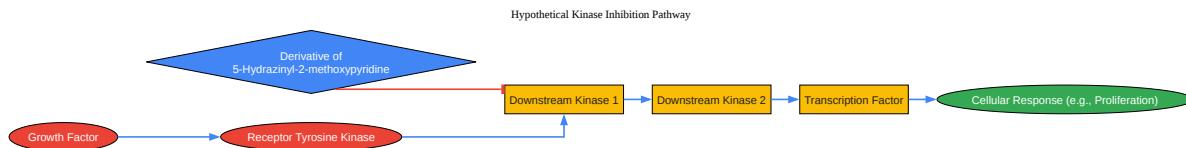
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Hydrazinyl-2-methoxypyridine**.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for **5-Hydrazinyl-2-methoxypyridine** are not extensively documented in publicly available literature, its structural motifs are present in compounds with

known pharmacological relevance. The hydrazine and pyridine moieties are common pharmacophores in drug development.


Hydrazine derivatives are known to exhibit a wide range of biological activities, including but not limited to:

- Anticancer: As precursors for pyrazolopyridine synthesis, which are known to act as protein kinase inhibitors.[\[2\]](#)
- Antimicrobial
- Anti-inflammatory
- Antiviral

The primary utility of **5-Hydrazinyl-2-methoxypyridine** in research and development lies in its role as a versatile building block for the synthesis of more complex heterocyclic systems.[\[3\]](#) For instance, it can be a key intermediate in the synthesis of pyrazolopyridines, a class of compounds investigated for their potential as kinase inhibitors in cancer therapy.[\[2\]](#)

Potential Signaling Pathway Involvement (Hypothetical):

Given that pyrazolopyridines derived from hydrazinopyridines can function as kinase inhibitors, a hypothetical signaling pathway that could be targeted by derivatives of **5-Hydrazinyl-2-methoxypyridine** is the protein kinase signaling cascade, which is often dysregulated in cancer.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a simplified signal transduction cascade where a derivative of **5-Hydrazinyl-2-methoxypyridine** acts as an inhibitor of a downstream kinase, thereby blocking the signal and preventing a cellular response like proliferation. This represents a common mechanism of action for many kinase inhibitor drugs used in oncology.

Conclusion

5-Hydrazinyl-2-methoxypyridine is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its physicochemical properties are well-characterized, and a general synthetic route is established. While direct biological data on this specific compound is limited, its structural components suggest a high potential for derivatization into biologically active molecules, particularly in the realm of kinase inhibition for cancer therapy. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 2. chemmethod.com [chemmethod.com]
- 3. 5-HYDRAZINO-2-METHOXYPYRIDINE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Hydrazinyl-2-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067139#5-hydrazinyl-2-methoxypyridine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com